1-Methyluracil
Overview
Mechanism of Action
Target of Action
1-Methyluracil, a derivative of uracil, plays a significant role in biochemistry It’s known that uracil and its derivatives, including this compound, are essential components of ribonucleic acid (rna) and interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that uracil and its derivatives can form base pairs with adenine, which is crucial for the structure and function of rna . Methyluracil, a closely related compound, is known to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland
Biochemical Pathways
Uracil and its derivatives are known to play a role in various biological processes, including dna replication and transcription . They can also affect the stability of DNA and modulate cell-specific functions .
Pharmacokinetics
It’s soluble in 1 m naoh , which suggests it could be well-absorbed in the body
Result of Action
It’s known that uracil and its derivatives can affect dna stability and modulate cell-specific functions . They can also influence the replication and transcription of genetic information .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of uracil in DNA can affect DNA stability . Additionally, the formation of H-bond complexes between this compound and other molecules, such as glycine, has been investigated . These interactions could potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
1-Methyluracil interacts with various biomolecules in biochemical reactions. It has been found to form hydrogen-bond complexes with glycine, an amino acid, as revealed by theoretical calculations and FT-IR spectroscopy . This interaction suggests that this compound may play a role in protein synthesis or other biochemical processes involving amino acids.
Cellular Effects
This compound has been shown to have effects on tissue metabolism and regeneration. It possesses anabolic and anti-catabolic effects and activates leucopoiesis . In local administration, this compound has a photoprotective effect and promotes tissue granulation and epithelization .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. As a derivative of uracil, it likely participates in similar biochemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is reasonable to assume that it may have long-term effects on cellular function, potentially influencing tissue metabolism and regeneration .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound has been used in medical practice, suggesting that it has been tested for safety and efficacy .
Transport and Distribution
Given its biochemical properties and interactions with other biomolecules, it is likely that it is transported and distributed in a manner similar to uracil .
Subcellular Localization
As a derivative of uracil, it is likely that it is localized in similar areas within the cell, potentially within the nucleus where RNA synthesis occurs .
Preparation Methods
1-Methyluracil can be synthesized through several methods. One common synthetic route involves the reaction of urea with diketene. This method is widely used due to its simplicity and efficiency . Another method involves the condensation of ethyl acetoacetate with urea, followed by cyclization to form the uracil ring . Industrial production methods often utilize these synthetic routes due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Methyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated products.
Scientific Research Applications
1-Methyluracil has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in theoretical studies.
Biology: The compound is studied for its role in RNA structure and function, as well as its interactions with other biomolecules.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
1-Methyluracil can be compared with other similar compounds, such as:
Uracil: The parent compound, which lacks the methyl group at position 1.
3-Methyluracil: A derivative with a methyl group at position 3.
6-Methyluracil: A derivative with a methyl group at position 6.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of the methyl group at position 1 can affect its hydrogen bonding capabilities and its interactions with other molecules.
Properties
IUPAC Name |
1-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCXJKGHPABGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210474 | |
Record name | 1-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-77-0 | |
Record name | 1-Methyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLURACIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZB2484Q0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Methyluracil has the molecular formula C5H6N2O2 and a molecular weight of 126.12 g/mol. []
A: Researchers have extensively studied the infrared (IR), Raman, and UV absorption spectra of this compound and its isotopic derivatives. These studies provide detailed information about its vibrational frequencies, electronic transitions, and molecular structure. [, , , ]
A: this compound crystallizes in an orthorhombic space group, forming hydrogen-bonded layers stabilized by π-stacking interactions. [] This packing arrangement affects its physical properties, such as melting point and sublimation enthalpy. [, ]
A: Upon X-ray irradiation, this compound primarily forms radicals by hydrogen abstraction from the methyl group. These radicals can exist as isolated species or form pairs within the crystal lattice. [, , , , ] Additionally, hydrogen addition radicals at C(5) are observed at room temperature. []
A: Yes, this compound can act as a ligand, coordinating to metal ions like platinum(II) and palladium(II) through its nitrogen and oxygen atoms. [, , , , , ] Interestingly, it can even bind through a deprotonated C(5) position to platinum(III), forming a Pt-C bond. []
A: Theoretical calculations show that electron-donating groups in the this compound ring strengthen the N-H…O=C hydrogen bonds, while electron-withdrawing groups weaken them. [] This effect is attributed to changes in charge distribution and orbital interactions within the complex.
A: Theoretical studies on dimers of this compound, 3-methyluracil, and 1,3-dimethyluracil reveal differences in their potential energy and free energy surfaces. [] These differences are attributed to the influence of methylation on hydrogen bonding patterns and steric interactions within the dimers.
A: Yes, researchers have employed various computational techniques, including Density Functional Theory (DFT) and ab initio calculations, to study this compound. [, , , , ] These studies have provided insights into its structure, vibrational frequencies, electronic properties, and interactions with other molecules.
A: Yes, ab initio calculations can predict the hydrogen bond energies of base pairs formed between this compound and other molecules. [] These calculations provide valuable information for understanding the stability and selectivity of these interactions.
A: Tautomers are isomers of organic compounds that readily interconvert by the movement of a proton and a double bond. This compound can exist in different tautomeric forms, with the most stable tautomer being the one with the proton on N3. [, ]
A: Yes, computational studies have shown that the relative stabilities of this compound tautomers can be tuned by coordinating them to platinum(II) complexes. [] This suggests that metal coordination can significantly influence the tautomeric equilibrium of nucleobases.
ANone: While this compound itself is not a naturally occurring nucleobase and does not have well-documented biological activities, it serves as a valuable model compound for studying the behavior of uracil in biological systems. For example, understanding its interactions with metal ions provides insights into potential metal binding sites in RNA.
A: Beyond its role as a model nucleobase, this compound is also used in synthetic organic chemistry as a starting material for preparing more complex molecules. [, ] Its derivatives have found applications in medicinal chemistry and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.